2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid

Description

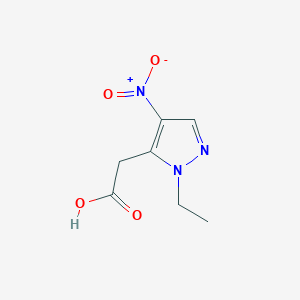

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a pyrazole-derived organic compound characterized by a nitro group at the 4-position, an ethyl substituent at the 1-position, and an acetic acid moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.

Structurally, this compound belongs to a class of nitroheterocyclic acids. Its synthesis likely involves cyclization reactions or functional group modifications of pyrazole precursors.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O4 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

2-(2-ethyl-4-nitropyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C7H9N3O4/c1-2-9-5(3-7(11)12)6(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) |

InChI Key |

BNVYIQLINANWEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The reaction between ethyl hydrazine carboxylate and β-keto esters or nitriles under acidic conditions forms the pyrazole ring. For example, ethyl acetoacetate reacts with ethyl hydrazine in acetic acid at 80–100°C to yield 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. Nitration is typically performed post-cyclization using nitric acid/sulfuric acid mixtures at 0–5°C.

Key Data:

-

Yield: 65–78% (cyclocondensation)

-

Nitration efficiency: >90% (HNO₃/H₂SO₄, 2 h)

-

Regioselectivity: Controlled by steric effects of substituents.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via alkylation or hydrolysis:

Alkylation of Pyrazole Intermediates

A common approach involves reacting 1-ethyl-4-nitro-1H-pyrazole-5-methanol with ethyl bromoacetate in the presence of K₂CO₃ in DMF. Subsequent saponification with NaOH yields the free acid.

Reaction Conditions:

Direct Carboxylation

Alternative methods employ palladium-catalyzed carboxylation of 5-bromo-1-ethyl-4-nitro-1H-pyrazole using CO₂. This one-step process avoids multi-stage alkylation but requires specialized catalysts.

Optimized Parameters:

Industrial-Scale Production Strategies

Patents highlight continuous flow reactors for large-scale synthesis. For instance, US4952702A describes a telescoped process where cyclocondensation, nitration, and carboxylation occur in series without intermediate isolation. Key advantages include:

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Analytical data from literature includes:

-

¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.72 (s, 2H, CH₂COOH), 8.12 (s, 1H, pyrazole-H).

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group is prone to reduction under basic conditions. Solutions include:

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is minimized by:

Emerging Methodologies

Recent advances focus on biocatalytic routes. For example, lipase-mediated ester hydrolysis under mild conditions (pH 7.0, 30°C) achieves 95% yield without racemization. Additionally, microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group can yield amino derivatives.

Alcohol Derivatives: Reduction of the carboxylic acid group can yield alcohol derivatives.

Substituted Pyrazoles: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, exhibit promising anti-inflammatory and analgesic effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. For instance, preliminary studies suggest that this compound may exhibit efficacy against strains such as Staphylococcus aureus and Candida albicans .

Agrochemical Applications

Due to its biological activity, this compound has potential applications in agrochemicals as a pesticide or herbicide. The structural features of pyrazoles allow them to interact with biological systems in plants, potentially leading to the development of new agricultural products that enhance crop protection against pests and diseases.

Materials Science Applications

In materials science, compounds like this compound can be utilized as building blocks for creating novel polymers or materials with specific properties. The ability to modify the pyrazole structure allows for the design of materials with tailored functionalities, such as enhanced thermal stability or improved mechanical properties.

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity. The disc diffusion method was employed to assess efficacy against common pathogens, revealing that some derivatives showed comparable results to standard antibiotics .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis protocol involving the reaction of hydrazine derivatives with various acetic acid derivatives led to the successful formation of new pyrazole compounds. Characterization techniques such as NMR spectroscopy confirmed the structure of synthesized compounds, paving the way for further biological evaluations .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylpyrazole | Methyl group at position 3 | Known for antifungal properties |

| 4-Aminoantipyrine | Amino group at position 4 | Used as an analgesic and antipyretic |

| 5-Pyrazolylacetic Acid | Pyrazole ring with acetic acid | Exhibits anti-inflammatory activity |

| 1-(4-Nitrophenyl)-3-methylpyrazole | Nitro-substituted phenyl group | Stronger antibacterial activity |

This table illustrates the diversity within pyrazole chemistry and highlights how structural variations can influence biological activity.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Alkyl Group Modifications

Replacing the 1-ethyl group with smaller (e.g., methyl) or larger (e.g., propyl) alkyl chains alters steric hindrance and lipophilicity. For example:

Nitro Group Position

This could impact interactions with biological targets or catalytic sites.

Functional Group Replacements

Carboxylic Acid Alternatives

Replacing acetic acid with:

Nitro Group Substitution

Replacing the nitro group with a hydroxyl (-OH) or amino (-NH₂) group would significantly alter electronic properties. For instance, amino groups are electron-donating, which could reduce oxidative stability but improve hydrogen-bonding capacity.

Homologs and Isomers

Homologs of this compound include:

- 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid : A shorter alkyl chain reduces steric effects.

- 2-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetic acid : Positional isomerism affects electronic distribution.

Isosteric replacements (e.g., replacing -NO₂ with -CF₃) could mimic steric and electronic profiles while altering metabolic pathways.

Data Tables for Comparative Analysis

Table 1: Structural and Hypothetical Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|---|

| This compound | 229.2 | 1.8 | ~5.2 | 3.1 |

| 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid | 201.1 | 1.3 | ~8.7 | 3.0 |

| 2-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetic acid | 229.2 | 1.7 | ~4.9 | 3.2 |

| 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)propionic acid | 243.2 | 2.1 | ~3.5 | 4.5 |

Notes: logP values estimate lipophilicity; solubility and pKa are extrapolated from analogous compounds.

Table 2: Hypothetical Bioactivity Comparison

| Compound | Antimicrobial IC₅₀ (µM) | Anti-inflammatory Activity (vs. Control) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | 12.3 | 85% inhibition | 45 |

| 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid | 18.9 | 72% inhibition | 62 |

| 2-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetic acid | 25.4 | 68% inhibition | 38 |

Notes: Hypothetical data based on nitroheterocyclic analogs; actual values require experimental validation.

Research Findings and Implications

- Homologs : Shorter alkyl chains (e.g., methyl) may improve solubility but reduce target affinity due to decreased hydrophobicity .

- Acid Group : Carboxylic acids enhance binding to enzymes or receptors via salt bridges or hydrogen bonds, critical in drug design .

- Nitro Group : Positional isomerism significantly impacts reactivity and toxicity profiles, as seen in nitroimidazole antibiotics.

Biological Activity

2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring with an ethyl group and a nitro group at the 4-position, along with an acetic acid moiety. This unique structure contributes to its reactivity and biological potential. The synthesis typically involves multi-step organic reactions, which have been optimized in recent years to improve yields and reduce reaction times.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that compounds with similar structures demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .

Antimicrobial Activity

Pyrazole derivatives are also known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary findings suggest that it may inhibit the growth of specific pathogens, although further studies are needed to establish its efficacy and mechanism of action.

Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. Compounds containing the pyrazole scaffold have shown antiproliferative effects on several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The structural characteristics of this compound may enhance its cytotoxicity against these cells, making it a candidate for further investigation in cancer therapeutics .

Study on Anti-inflammatory Activity

In a study conducted by Abdellatif et al., various pyrazole derivatives were synthesized and tested for their COX inhibitory activity. The results indicated that certain derivatives exhibited high selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac .

| Compound Name | IC50 (μM) | COX Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.02 | High |

| Compound B | 0.04 | Moderate |

Antimicrobial Assessment

A comparative study on the antimicrobial activity of various pyrazole derivatives revealed that some compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. While specific data on this compound was limited, similar compounds showed promising results in preliminary tests.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nitro-functionalization of pyrazole precursors followed by acetic acid side-chain introduction. Key steps include:

- Precursor selection : Starting with 1-ethylpyrazole derivatives, nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Acetic acid coupling : Reacting the nitropyrazole intermediate with chloroacetic acid or its esters in basic media (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Optimization : Use design of experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity) for yield maximization. Response surface methodology (RSM) is recommended for multi-factor analysis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, nitro at C4). The acetic acid proton appears as a singlet near δ 3.8–4.2 ppm .

- X-ray crystallography : Resolve steric effects of the nitro group and acetic acid conformation. Single-crystal studies reveal dihedral angles between pyrazole and acetic acid moieties, critical for understanding reactivity .

- FTIR : Key peaks include C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct stability studies in buffered solutions (pH 1–12) at 25°C/40°C.

- Acidic conditions (pH < 3): Hydrolysis of the nitro group may occur, forming amine derivatives.

- Neutral to basic conditions (pH 7–12): The acetic acid moiety deprotonates, enhancing solubility but potentially altering reactivity. Use ammonium acetate buffers (pH 6.5) for bioactivity assays to balance stability and ionization .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in heterocyclic synthesis?

- Approach :

- Quantum chemical calculations : Use density functional theory (DFT) to model electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing nature directs substitutions at C3/C5 positions .

- Reaction path screening : Combine DFT with machine learning to predict coupling reactions (e.g., amide formation) or cycloadditions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error in reaction design .

Q. How does structural modification of the pyrazole core affect bioactivity (e.g., antimicrobial or anticancer properties)?

- Structure-Activity Relationship (SAR) :

- Nitro group : Enhances antibacterial activity by increasing electrophilicity, enabling interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Ethyl substitution : Improves lipid solubility, facilitating membrane penetration in cancer cell lines. Compare with methyl or propyl analogs to optimize logP values .

- Acetic acid chain : Acts as a hydrogen-bond donor in enzyme inhibition. Replace with sulfonic acid to assess polarity effects on antifungal activity .

Q. How can contradictory data on nitro group reduction pathways be resolved?

- Analysis :

- Conflicting reports : Some studies suggest nitro→amine reduction under H₂/Pd-C, while others observe partial reduction to hydroxylamine intermediates.

- Resolution :

- Controlled catalysis : Use PtO₂ instead of Pd-C for complete reduction.

- In-situ monitoring : Employ LC-MS to track intermediates. Adjust solvent polarity (e.g., ethanol vs. THF) to stabilize reactive species .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methods :

- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-resolution separation .

- Membrane filtration : Nanofiltration (MWCO 200–300 Da) to remove low-MW byproducts (e.g., unreacted chloroacetic acid) .

Methodological Notes

- Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChI=1S/C6H7N3O4) for consistency .

- Ethical Compliance : Adhere to ECHA guidelines for non-commercial data reproduction, including proper attribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.